Ethyl 6-(tert-butyl)-2-hydroxypyrimidine-4-carboxylate
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Overview
Description
Ethyl 6-(tert-butyl)-2-hydroxypyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a tert-butyl group, which is known for its steric hindrance and influence on the reactivity of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(tert-butyl)-2-hydroxypyrimidine-4-carboxylate typically involves the condensation of ethyl cyanoacetate with tert-butyl acetoacetate in the presence of a base, followed by cyclization with formamide. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microreactor technology can enhance the yield and purity of the product by providing precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(tert-butyl)-2-hydroxypyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in dry ether
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride
Major Products Formed
Oxidation: Ethyl 6-(tert-butyl)-2-oxopyrimidine-4-carboxylate
Reduction: Ethyl 6-(tert-butyl)-2-hydroxypyrimidine-4-methanol
Substitution: Various alkyl or aryl derivatives of the original compound
Scientific Research Applications
Ethyl 6-(tert-butyl)-2-hydroxypyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 6-(tert-butyl)-2-hydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-hydroxypyrimidine-4-carboxylate
- Ethyl 6-ethyl-2-hydroxypyrimidine-4-carboxylate
- Ethyl 6-isopropyl-2-hydroxypyrimidine-4-carboxylate
Uniqueness
Ethyl 6-(tert-butyl)-2-hydroxypyrimidine-4-carboxylate is unique due to the presence of the tert-butyl group, which provides significant steric hindrance. This can influence the compound’s reactivity and interactions with molecular targets, making it distinct from other similar compounds with smaller or less bulky substituents.
Properties
Molecular Formula |
C11H16N2O3 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 6-tert-butyl-2-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-5-16-9(14)7-6-8(11(2,3)4)13-10(15)12-7/h6H,5H2,1-4H3,(H,12,13,15) |
InChI Key |
MTUQTMCSEBBEJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=O)NC(=C1)C(C)(C)C |
Origin of Product |
United States |
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